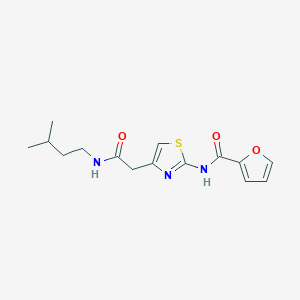

N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a thiazole-based heterocyclic amide . It was synthesized and investigated for its antimicrobial activity . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy .

Synthesis Analysis

The synthesis of this compound involves the heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles and their condensed candidates .Molecular Structure Analysis

The molecular and electronic structures of the compound were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules .Chemical Reactions Analysis

The chemistry of acyl isothiocyanates, which are used in the synthesis of this compound, is very rich and diverse . They have been employed in the synthesis of a number of biologically active heterocycles such as thiazoles, thiadiazoles, triazoles, benzimidazoles, dithiolane, oxazolines, triazines and oxazines .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques. The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .Scientific Research Applications

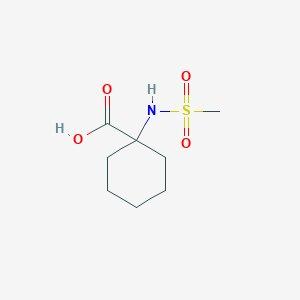

Sulfonamide Research and Applications

The sulfonamide group, closely related to the chemical structure , has been extensively studied for its diverse pharmacological properties. Research highlights the significance of sulfonamides in developing novel drugs with antiglaucoma and antitumor activities. Sulfonamide carbonic anhydrase inhibitors (CAIs) have been explored for their potential in treating conditions like glaucoma by targeting specific isoforms of carbonic anhydrase. Furthermore, novel drugs such as apricoxib and pazopanib, which incorporate sulfonamide groups, show significant antitumor activity, underlining the importance of this structural motif in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

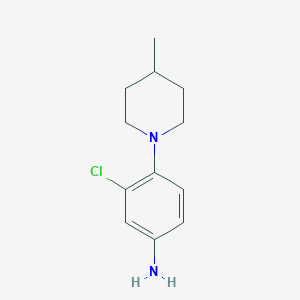

Heterocyclic Compounds in CNS Drug Synthesis

Investigations into functional chemical groups capable of acting on the Central Nervous System (CNS) reveal that heterocycles, which include structures similar to the compound of interest, form a significant class of organic compounds for synthesizing CNS-active drugs. These compounds offer a wide range of CNS effects, from depression treatment to convulsion control, highlighting their potential in addressing various neurological disorders (Saganuwan, 2017).

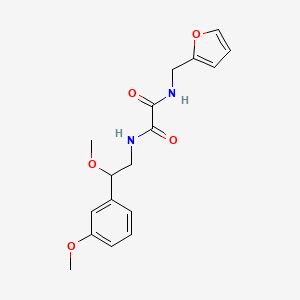

Oxadiazole Derivatives in Drug Development

The oxadiazole core, part of the broader category that includes the queried compound, is identified for its pharmacological potential across several domains, including antiviral, analgesic, anti-inflammatory, and antitumor activities. The structural versatility and bioisosteric properties of oxadiazole derivatives facilitate the development of new medicinal agents, underscoring the utility of such compounds in future drug discovery efforts (Rana, Salahuddin, & Sahu, 2020).

Mechanism of Action

Target of Action

Thiazole-based compounds, a class to which this compound belongs, are known to interact with a variety of biological targets . They have been found to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, anti-HIV, antimalarial, antioxidant, analgesic, anticonvulsant, antidiabetic, and antihypertensive activities .

Mode of Action

They can activate or inhibit biochemical pathways, enzymes, or receptors in biological systems . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various reactions such as donor-acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

Thiazole-based compounds are known to interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Thiazole-based compounds are known to have a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, anti-hiv, antimalarial, antioxidant, analgesic, anticonvulsant, antidiabetic, and antihypertensive effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole-based compounds .

Future Directions

The compound showed good antimicrobial activity against the eight tested microorganisms, suggesting that it merits further study for potential pharmacological and medical applications . The class of thiazole-ring-bearing compounds is one of the most extensively studied classes of aromatic five-membered heterocycles due to their extensive applications .

Properties

IUPAC Name |

N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-10(2)5-6-16-13(19)8-11-9-22-15(17-11)18-14(20)12-4-3-7-21-12/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGABQGUFJKNAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2927366.png)

![3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2927371.png)

![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)

![7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride](/img/structure/B2927383.png)